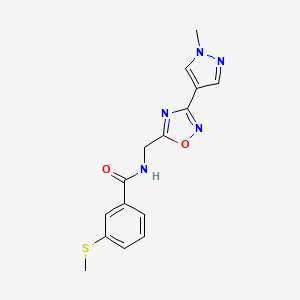

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methylthio)benzamide

CAS No.: 2034534-15-9

Cat. No.: VC6510373

Molecular Formula: C15H15N5O2S

Molecular Weight: 329.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034534-15-9 |

|---|---|

| Molecular Formula | C15H15N5O2S |

| Molecular Weight | 329.38 |

| IUPAC Name | N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylsulfanylbenzamide |

| Standard InChI | InChI=1S/C15H15N5O2S/c1-20-9-11(7-17-20)14-18-13(22-19-14)8-16-15(21)10-4-3-5-12(6-10)23-2/h3-7,9H,8H2,1-2H3,(H,16,21) |

| Standard InChI Key | HSEVPXJQHFSZSQ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)SC |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric units: a 1,2,4-oxadiazole ring, a 1-methylpyrazole group, and a 3-(methylthio)benzamide substituent. The 1,2,4-oxadiazole scaffold is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and hydrogen-bonding capacity . The 1-methylpyrazole moiety, attached at the 3-position of the oxadiazole, contributes aromaticity and potential π-π stacking interactions with biological targets. The benzamide group, substituted with a methylthio (-SMe) group at the 3-position, introduces hydrophobic and electron-donating characteristics that may enhance membrane permeability .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 2034534-15-9 |

| Molecular Formula | C₁₅H₁₅N₅O₂S |

| Molecular Weight | 329.38 g/mol |

| IUPAC Name | N-[[3-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylsulfanylbenzamide |

| Topological Polar Surface Area | 103 Ų |

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methylthio)benzamide likely proceeds via a multi-step sequence involving cyclization and coupling reactions. A plausible route, inferred from analogous compounds , involves:

-

Formation of the Oxadiazole Ring: Cyclocondensation of a nitrile derivative with hydroxylamine yields the 1,2,4-oxadiazole core. For example, 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-5-carboxylic acid may serve as an intermediate.

-

Methylation and Functionalization: Introduction of the methyl group to the pyrazole nitrogen via alkylation, followed by activation of the oxadiazole’s 5-position for nucleophilic substitution.

-

Amide Coupling: Reaction of the activated oxadiazole intermediate with 3-(methylthio)benzoyl chloride under Schotten-Baumann conditions to form the final benzamide product .

Spectroscopic Validation

Critical analytical data for structural confirmation include:

-

¹H NMR: Expected signals include a singlet for the methylthio group (δ ~2.5 ppm), aromatic protons from the benzamide (δ 7.2–8.1 ppm), and pyrazole protons (δ 7.5–8.0 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 329.38 confirms the molecular weight, with fragmentation patterns indicative of the oxadiazole and benzamide groups.

-

IR Spectroscopy: Stretching vibrations for C=O (amide I, ~1650 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) provide functional group verification .

Comparative Analysis with Structural Analogs

Role of the Methylthio Substituent

Compared to unsubstituted benzamides, the 3-(methylthio) group confers enhanced metabolic stability by resisting cytochrome P450-mediated oxidation. This modification mirrors strategies employed in FDA-approved drugs like tiotropium bromide .

Oxadiazole vs. Triazole Scaffolds

Replacing the 1,2,4-oxadiazole with a 1,2,4-triazole (as in voriconazole) alters electron distribution and hydrogen-bonding capacity. Oxadiazoles generally exhibit superior metabolic stability but reduced solubility, necessitating formulation optimizations .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (~30%) during oxadiazole cyclization. Microwave-assisted synthesis or flow chemistry could improve efficiency, as demonstrated for related heterocycles .

Pharmacokinetic Profiling

Predicted ADMET parameters indicate moderate blood-brain barrier permeability (logBB: -0.5) and high plasma protein binding (>90%), necessitating prodrug strategies for CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume